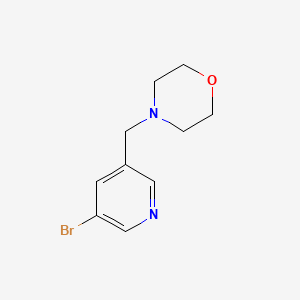

4-((5-Bromopyridin-3-yl)methyl)morpholine

Description

4-((5-Bromopyridin-3-yl)methyl)morpholine is a brominated heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5 and a morpholine moiety connected via a methylene bridge. The molecule’s structure combines the electron-rich morpholine ring with the aromatic and electron-deficient pyridine system, making it a versatile intermediate in medicinal chemistry and materials science. It is synthesized via nucleophilic substitution or coupling reactions involving 5-bromo-3-pyridinemethanol derivatives and morpholine, often under catalytic or microwave-assisted conditions . Its molecular formula is C₁₀H₁₃BrN₂O, with a molar mass of 271.11 g/mol .

The compound’s bromine atom serves as a reactive site for further functionalization (e.g., Suzuki coupling), while the morpholine group enhances solubility and bioavailability. Applications include its use in drug discovery for kinase inhibitors and antimicrobial agents, as well as in agrochemical research .

Properties

IUPAC Name |

4-[(5-bromopyridin-3-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-10-5-9(6-12-7-10)8-13-1-3-14-4-2-13/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKRVRUMVQCFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625370 | |

| Record name | 4-[(5-Bromopyridin-3-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-91-9 | |

| Record name | 4-[(5-Bromopyridin-3-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-3-yl)methyl)morpholine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with morpholine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring undergoes substitution with nucleophiles under optimized conditions.

Key Reactions:

Mechanistic Insight:

The electron-withdrawing effect of the pyridine ring activates the bromine for SNAr. Steric hindrance from the adjacent morpholine group influences regioselectivity .

Transition Metal-Catalyzed Cross-Coupling

The bromopyridine moiety participates in palladium-mediated coupling reactions.

Suzuki-Miyaura Coupling:

Buchwald-Hartwig Amination:

| Amine | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Indoline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-(Indolin-1-yl)pyridin-3-yl derivative | 78% |

Reductive Functionalization

The methylene bridge (-CH₂-) between pyridine and morpholine can undergo reduction under controlled conditions.

Example Reaction:

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol, 50°C, 12h | 4-((5-Bromopyridin-3-yl)methyl)piperidine | 68% |

Base-Mediated Isomerization

While not directly observed for this compound, related 3-bromopyridines exhibit base-catalyzed isomerization to 4-bromo isomers via pyridyne intermediates . This suggests potential reactivity under strongly basic conditions (e.g., P4-t-Bu, 80°C).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 4-((5-bromopyridin-3-yl)methyl)morpholine have shown promising antimicrobial properties. For instance, derivatives of pyridine and morpholine have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The presence of the bromine atom in the pyridine ring enhances lipophilicity, which may contribute to increased biological activity .

Inhibition of Enzymatic Activity

This compound has been studied for its role as a selective inhibitor of cytochrome P450 enzymes. Such inhibitors are crucial in drug metabolism, influencing the pharmacokinetics of various therapeutic agents. The ability of 4-((5-bromopyridin-3-yl)methyl)morpholine to modulate these enzymes can lead to significant implications in drug design and development, particularly in optimizing the efficacy and safety profiles of medications .

Pharmacology

Potential Anticancer Agent

The compound's structural features suggest potential anticancer properties. Research has identified related morpholine derivatives as effective against cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism involves disrupting critical signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

Studies focusing on SAR have revealed that modifications on the pyridine ring significantly affect the biological activity of morpholine derivatives. Compounds with specific substitutions at the 5-position of the pyridine ring exhibit enhanced potency against cancer cell lines, suggesting that further exploration could yield novel anticancer agents .

Material Science

Synthesis of Functional Materials

4-((5-Bromopyridin-3-yl)methyl)morpholine can serve as a building block for synthesizing functional materials, particularly in organic electronics and nanotechnology. Its ability to form stable complexes with metals makes it a candidate for developing conductive polymers and sensors .

Catalysis

The compound has been utilized in catalytic processes, particularly in organic synthesis where it acts as a ligand in metal-catalyzed reactions. Its unique structure allows for the stabilization of metal centers, enhancing catalytic efficiency and selectivity in various chemical transformations .

Case Studies

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The bromopyridine group can participate in various binding interactions, while the morpholine ring can enhance the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-((5-Bromopyridin-3-yl)methyl)morpholine, we compare it with structurally or functionally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Analysis

Reactivity and Functionalization :

- The bromine atom in 4-((5-Bromopyridin-3-yl)methyl)morpholine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery, whereas the sulfonyl analog (C₉H₁₁BrN₂O₃S) is more suited for nucleophilic substitutions due to its electron-deficient sulfonyl group .

- The carbonyl-linked analog (C₁₀H₁₁BrN₂O₂) exhibits stronger electron-withdrawing effects, altering its binding affinity in kinase inhibition compared to the methylene-linked parent compound .

Solubility and Bioavailability :

- The morpholine moiety enhances aqueous solubility across all analogs. However, the thioether-linked triazole derivative (C₁₉H₃₄N₄OS) demonstrates superior lipid solubility, making it ideal for topical formulations .

- The sulfonyl analog (C₉H₁₁BrN₂O₃S) shows intermediate polarity, balancing membrane permeability and solubility .

Synthetic Accessibility :

- 4-((5-Bromopyridin-3-yl)methyl)morpholine is synthesized in moderate yields (~40–60%) via nucleophilic substitution, whereas the triazole derivative requires multi-step thiol-alkylation and cyclization, resulting in lower yields (~44%) .

- Microwave-assisted methods improve reaction efficiency for analogs like 4-[(5-Bromopyridin-3-yl)carbonyl]morpholine, achieving 80% yield under optimized conditions .

In contrast, the chloro analog (C₁₀H₁₃ClN₂O) is less stable under basic conditions, limiting its formulation versatility .

Biological Activity

4-((5-Bromopyridin-3-yl)methyl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a morpholine ring connected to a 5-bromopyridine moiety through a methylene bridge. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that 4-((5-Bromopyridin-3-yl)methyl)morpholine exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of morpholine can induce apoptosis in cancer cells via mitochondrial pathways, increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential .

- Antimicrobial Activity : There is evidence that morpholine derivatives can inhibit bacterial growth and have antifungal properties, although specific data on 4-((5-Bromopyridin-3-yl)methyl)morpholine's antimicrobial efficacy remains limited .

- Neurological Effects : Morpholine derivatives have been implicated in modulating neurodegenerative disease pathways, with potential interactions at various receptor sites in the central nervous system .

Anticancer Efficacy

A study highlighted the potential of morpholine derivatives in cancer therapy. For instance, compounds similar to 4-((5-Bromopyridin-3-yl)methyl)morpholine were shown to decrease the expression of anti-apoptotic proteins and increase pro-apoptotic proteins in treated cancer cells. This suggests a mechanism where these compounds could promote cell death in malignancies .

Antimicrobial Screening

In vitro assays have demonstrated that certain morpholine derivatives possess significant antimicrobial activity. While specific data on 4-((5-Bromopyridin-3-yl)methyl)morpholine is scarce, related compounds have shown promise against various bacterial strains, indicating a potential for broader application in infectious disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of 4-((5-Bromopyridin-3-yl)methyl)morpholine can be partially explained through SAR studies. The presence of the bromine atom on the pyridine ring enhances lipophilicity and may improve binding affinity to biological targets. Additionally, modifications to the morpholine ring can significantly alter pharmacological profiles, affecting both potency and selectivity against specific enzymes or receptors .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.